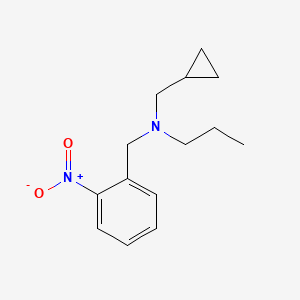![molecular formula C16H13F3N2O2 B5644959 N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TAM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has a trifluoroacetyl group attached to the amino group of the benzamide. TFB-TAM has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide works by inhibiting the activity of HDACs, which leads to changes in gene expression. HDACs remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as deacetylation, can lead to the repression of genes that are important for various cellular processes. This compound binds to the active site of HDACs and prevents them from carrying out their deacetylation activity, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its specificity for HDACs. This compound has been found to selectively inhibit the activity of HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the role of this compound in epigenetic regulation and its potential as a therapeutic agent in various diseases. This compound has also shown potential as a tool for studying the role of HDACs in aging and age-related diseases. Further research in these areas could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzotrifluoride to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDACs have been implicated in various diseases, including cancer, and this compound has shown potential as a therapeutic agent in these diseases.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10-5-2-3-8-13(10)21-14(22)11-6-4-7-12(9-11)20-15(23)16(17,18)19/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLOZAUOBIRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)





![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)
![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644962.png)


